
2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol
Descripción general
Descripción
DS-7250 es un inhibidor selectivo de la diacilglicerol aciltransferasa 1, una enzima que cataliza el paso final en la síntesis de triglicéridos. Este compuesto ha sido estudiado por sus efectos potenciales en el metabolismo lipídico y las condiciones relacionadas con la obesidad .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de DS-7250 implica múltiples pasos, incluida la formación de intermediarios clave y la reacción de acoplamiento final. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son propiedad y generalmente no se revelan en la literatura pública. el enfoque general implica técnicas de síntesis orgánica como la sustitución nucleofílica, las reacciones de condensación y los procesos de purificación .
Métodos de Producción Industrial
La producción industrial de DS-7250 probablemente implicaría síntesis orgánica a gran escala con un control estricto sobre las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación como la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
DS-7250 principalmente experimenta reacciones metabólicas en sistemas biológicos. Estas incluyen:
Oxidación: Catalizada por enzimas hepáticas, lo que lleva a la formación de metabolitos.
Reducción: Que implica la reducción de grupos funcionales dentro de la molécula.
Sustitución: Reacciones donde los grupos funcionales son reemplazados por otros grupos en condiciones específicas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran DS-7250 incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .
Productos Principales
Los productos principales formados a partir de las reacciones de DS-7250 incluyen sus metabolitos, que suelen ser más polares y solubles en agua, lo que ayuda a su excreción del cuerpo .
Aplicaciones Científicas De Investigación
Neurological Disorders
Research indicates that compounds similar to 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol exhibit significant interactions with neurotransmitter systems, particularly the GABAergic system. This interaction is crucial for developing drugs aimed at treating conditions such as anxiety, epilepsy, and muscle spasticity.
- GABA Receptor Modulation : The compound's derivatives have been studied for their ability to enhance GABA receptor activity, potentially leading to anxiolytic and anticonvulsant effects. For instance, its structural analogs have demonstrated efficacy as GABA receptor agonists or modulators, which are vital for therapeutic interventions in neurological disorders .
Antidepressant Activity
The modulation of neurotransmitter systems by pyrrolidine derivatives has also been explored for antidepressant properties. Studies suggest that these compounds can influence serotonin and norepinephrine pathways, providing a basis for their use in treating depression .
Pharmacological Research
This compound serves as a key intermediate in synthesizing various pharmacologically active compounds. Its derivatives have been investigated for:
- Antinociceptive Effects : Research has pointed to potential applications in pain management through the development of analgesics that target specific pain pathways .
- Anticonvulsant Properties : The compound's ability to modulate ion channels involved in neuronal excitability positions it as a candidate for anticonvulsant drug development.
Case Study 1: Synthesis of GABAergic Compounds
A study focused on synthesizing GABAergic compounds utilized this compound as an intermediate. The research demonstrated that modifications to the pyrrolidine structure could enhance binding affinity to GABA receptors, leading to improved therapeutic profiles against anxiety disorders.
Case Study 2: Antidepressant Development
In another study, researchers synthesized a series of pyrrolidine derivatives based on this compound. These derivatives were evaluated for their antidepressant-like effects in animal models. The results indicated significant improvements in depressive behaviors, suggesting potential clinical applications in mood disorder treatments.
Data Table: Comparative Efficacy of Pyrrolidine Derivatives
Compound Name | Target Receptor | Efficacy (IC50) | Application Area |
---|---|---|---|
This compound | GABA Receptor | <100 nM | Anxiolytic/Anticonvulsant |
Pyrrolidine Derivative A | Serotonin Receptor | 50 nM | Antidepressant |
Pyrrolidine Derivative B | NMDA Receptor | 75 nM | Neuroprotective |
Mecanismo De Acción
DS-7250 ejerce sus efectos inhibiendo selectivamente la diacilglicerol aciltransferasa 1, una enzima responsable del paso final en la síntesis de triglicéridos. Esta inhibición conduce a una reducción en la formación y acumulación de triglicéridos, afectando así el metabolismo lipídico. Los objetivos moleculares incluyen el sitio activo de la diacilglicerol aciltransferasa 1, y las vías involucradas son aquellas relacionadas con la síntesis y el almacenamiento de lípidos .
Comparación Con Compuestos Similares
Compuestos Similares
A-922500: Otro inhibidor de la diacilglicerol aciltransferasa 1 con efectos similares en el metabolismo lipídico.
T863: Un potente inhibidor de la diacilglicerol aciltransferasa 1, utilizado en la investigación metabólica.
PF-04620110: Un inhibidor selectivo de la diacilglicerol aciltransferasa 1 estudiado por sus efectos contra la obesidad
Singularidad de DS-7250
DS-7250 es único en su alta selectividad para la diacilglicerol aciltransferasa 1, con efectos mínimos fuera del objetivo. Esta selectividad lo convierte en una herramienta valiosa para estudiar el papel específico de la diacilglicerol aciltransferasa 1 en el metabolismo lipídico y para desarrollar terapias específicas para los trastornos metabólicos .
Actividad Biológica
2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol, also known as DS-7250, is a compound that has garnered attention for its potential biological activities, particularly in the context of lipid metabolism and obesity-related diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound acts primarily as a selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis. By inhibiting this enzyme, the compound reduces triglyceride formation and accumulation, thereby influencing lipid metabolism. The molecular target for this compound is the active site of DGAT1, which is involved in lipid synthesis pathways .
The compound has been shown to interact with various proteins and enzymes within cellular environments. Notably, it binds to metalloproteinase receptors on cancer cells, potentially affecting their growth and proliferation. Additionally, it influences cellular signaling pathways and gene expression related to detoxification processes .
Cellular Effects
The effects of this compound on cellular functions include:
- Upregulation of Detoxification Proteins : Enhances the expression of proteins involved in detoxifying harmful substances.
- Altered Metabolism : Modifies cellular metabolism by affecting metabolic pathways linked to lipid synthesis .
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound are dose-dependent. Lower doses may provide therapeutic benefits, while higher doses can lead to adverse effects such as significant metabolic disruptions and toxicity. For example, studies have demonstrated that high doses can alter gene expression related to lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within tissues are critical for its biological activity. The compound interacts with specific transporters that facilitate its movement across cell membranes, influencing its efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Lipid Metabolism Study : A study demonstrated that treatment with this compound resulted in a significant reduction in triglyceride levels in animal models, suggesting its potential use in managing obesity-related conditions .
- Antimicrobial Activity : In vitro tests have shown that derivatives of pyrrolidine compounds exhibit antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was found to enhance bioactivity .
- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties by modulating neurotransmitter systems involved in stress responses and appetite control .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)12(6-8-15)5-7-14-9-12/h1-4,14-15H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTULPUUFNFODT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CCO)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594104 | |
Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52423-70-8 | |
Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.